Irt-102

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

MET-enkephalin in Pain Management Research

Understanding Pain Pathways

MET-enkephalin functions as an endogenous opioid neurotransmitter, binding to opioid receptors in the central nervous system (CNS) and periphery. Research using animal models has helped map how MET-enkephalin interacts with these receptors to inhibit pain signals traveling to the brain . This knowledge is crucial for developing new pain medications that mimic MET-enkephalin's effects.

Analgesic Potential

Studies have explored the direct analgesic (pain-relieving) properties of MET-enkephalin itself. However, its short lifespan in the body due to rapid breakdown by enzymes limits its therapeutic application . Research is ongoing to develop more stable analogues (similar molecules) of MET-enkephalin with longer-lasting pain relief effects.

Chronic Pain Models

MET-enkephalin research also involves chronic pain models. Scientists investigate how chronic pain conditions affect MET-enkephalin production and signaling pathways. This knowledge can help identify potential therapeutic targets to restore or enhance the body's natural pain-relieving mechanisms .

MET-enkephalin Beyond Pain Management

While pain management is a major focus, MET-enkephalin research explores other potential applications:

Addiction Studies

Research investigates the role of MET-enkephalin in addiction. Understanding how it interacts with the reward system in the brain could lead to new strategies for treating addiction disorders

Mental Health Research

Studies explore potential links between MET-enkephalin and mental health conditions like depression and anxiety. The neuropeptide's role in mood regulation is of increasing interest .

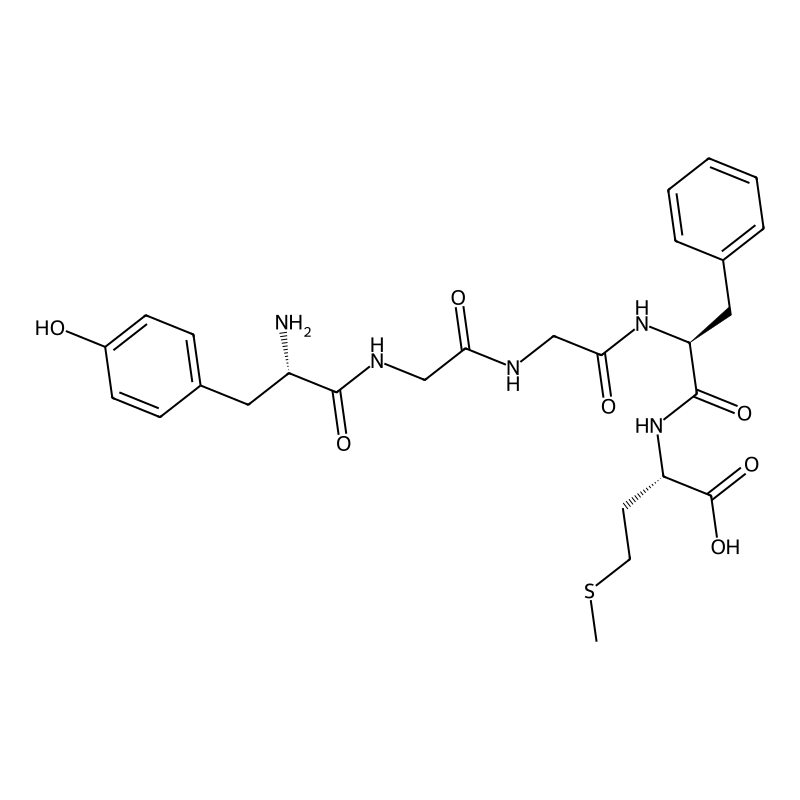

Met-enkephalin, also known as methionine-enkephalin, is an endogenous opioid peptide composed of a pentapeptide chain with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine. It was first identified in 1975 by researchers John Hughes and Hans Kosterlitz during their exploration of endogenous ligands for opioid receptors. Met-enkephalin primarily interacts with the delta-opioid receptor, exhibiting high potency and selectivity, while also displaying some activity at the mu-opioid receptor. Its role in the central nervous system includes analgesic effects and modulation of emotional states, making it significant in pain management and mood regulation.

MET-enkephalin exerts its effects primarily by binding to opioid receptors in the nervous system. It acts as an agonist, mimicking the action of natural opioids like endorphins, at the δ-opioid receptor with high potency and selectivity []. Additionally, it has some interaction with the μ-opioid receptor, contributing to its pain-relieving properties [].

When MET-enkephalin binds to these receptors, it triggers a cascade of cellular events that inhibit the transmission of pain signals and influence mood regulation [].

Met-enkephalin functions primarily as a potent agonist for the delta-opioid receptor and has a lesser effect on the mu-opioid receptor. Its activation of these receptors leads to various physiological responses such as analgesia (pain relief) and antidepressant-like effects. Furthermore, met-enkephalin is recognized for its immunomodulatory properties; it can enhance or suppress immune responses depending on the dosage administered . This dual action highlights its complex role in both pain management and immune regulation.

Met-enkephalin is synthesized from proenkephalin through a two-step proteolytic cleavage process. Initially, proenkephalin A is cleaved by prohormone convertase enzymes (PC1 or PC2), generating intermediate peptides. These intermediates are then further processed by carboxypeptidase E to yield met-enkephalin. Proenkephalin A contains multiple sequences of met-enkephalin, allowing for the simultaneous production of several molecules during cleavage .

Studies have demonstrated that met-enkephalin interacts with various receptors beyond opioid receptors. It has been shown to modulate immune responses through interactions with specific receptors on immune cells. For instance, centrally administered met-enkephalin influences local inflammatory responses and specific immune reactions like delayed hypersensitivity . The complexity of these interactions indicates that met-enkephalin may play a significant role in linking the nervous system with immune function.

Met-enkephalin shares structural similarities with other opioid peptides but exhibits unique properties that distinguish it from them:

| Compound Name | Structure | Primary Receptor Affinity | Unique Properties |

|---|---|---|---|

| Leu-enkephalin | Tyrosine-glycine-glycine-phenylalanine-leucine | Delta-opioid receptor | Higher potency at delta-opioid receptor than met-enkephalin |

| Dynorphin A | Tyrosine-glycine-glycine-phenylalanine-tyrosine | Kappa-opioid receptor | Primarily acts on kappa receptors; involved in stress response |

| Beta-endorphin | Tyrosine-glycine-glycine-phenylalanine-asparagine-aspartic acid-phenylalanine | Mu-opioid receptor | Longer chain; broader range of receptor interactions |

| Endomorphin-1 | Tyrosine-proline-phenylalanine-tyrosine | Mu-opioid receptor | Highly selective for mu-opioid receptors; potent analgesic |

Met-enkephalin's unique sequence allows it to selectively activate delta-opioid receptors while having minimal interaction with kappa receptors, setting it apart from other opioid peptides.

MET-enkephalin represents a fundamental endogenous opioid pentapeptide discovered and characterized by Hughes, Kosterlitz, and colleagues in 1975 [1]. The compound exhibits the primary amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Methionine, commonly abbreviated as Tyr-Gly-Gly-Phe-Met or represented by the single-letter code YGGFM [1] [2] [3]. This pentapeptide structure constitutes one of the two naturally occurring forms of enkephalin, distinguished from its counterpart leucine-enkephalin solely by the terminal amino acid residue [4].

The molecular architecture of MET-enkephalin encompasses a molecular formula of C₂₇H₃₅N₅O₇S with a corresponding molecular weight of 573.7 grams per mole [2] [5] [6]. The compound bears the Chemical Abstracts Service registry number 58569-55-4 and possesses the systematic IUPAC nomenclature: (2S)-2-[(2S)-2-(2-{2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]acetamido}acetamido)-3-phenylpropanamido]-4-(methylsulfanyl)butanoic acid [5] [6].

The structural foundation of MET-enkephalin derives from its biosynthetic origin through proenkephalin processing. Proenkephalin A contains four distinct MET-enkephalin sequences positioned at amino acid locations 100-104, 107-111, 136-140, and 210-214, resulting in the simultaneous generation of four MET-enkephalin peptides upon proteolytic cleavage [1]. This biosynthetic pathway involves sequential enzymatic processing by prohormone convertase 1 or prohormone convertase 2, followed by carboxypeptidase E-mediated cleavage [1].

The tyrosine residue at position 1 represents a critical structural element, with its phenolic hydroxyl group proposed to function analogously to the 3-hydroxyl substituent present in morphine [1]. This structural similarity underlies the pharmacological relationship between endogenous enkephalins and exogenous opioid compounds. The consecutive glycine residues at positions 2 and 3 contribute to the peptide's conformational flexibility, while the phenylalanine residue at position 4 provides an additional aromatic component essential for biological activity [7] [8].

The terminal methionine residue distinguishes MET-enkephalin from leucine-enkephalin and introduces unique chemical properties through its sulfur-containing side chain. The methionine residue demonstrates conformational disorder in crystal structures, with this disorder manifesting differently between independent molecules within the asymmetric unit [7] [9]. This structural flexibility may contribute to the peptide's ability to adopt multiple conformational states necessary for receptor interaction.

Table 1: Primary Structural Properties of MET-Enkephalin

| Property | Value |

|---|---|

| Amino Acid Sequence | Tyrosine-Glycine-Glycine-Phenylalanine-Methionine |

| One-Letter Code | YGGFM |

| Molecular Formula | C₂₇H₃₅N₅O₇S |

| Molecular Weight (g/mol) | 573.7 |

| CAS Number | 58569-55-4 |

| IUPAC Name | (2S)-2-[(2S)-2-(2-{2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]acetamido}acetamido)-3-phenylpropanamido]-4-(methylsulfanyl)butanoic acid |

| Number of Amino Acid Residues | 5 |

| Peptide Type | Pentapeptide |

| Primary Structure Classification | Endogenous opioid peptide |

Comparative Analysis with Leu-Enkephalin

The structural relationship between MET-enkephalin and leucine-enkephalin represents a fundamental aspect of endogenous opioid peptide chemistry. Both peptides share identical tetrapeptide sequences Tyr-Gly-Gly-Phe at positions 1-4, differing exclusively in their carboxy-terminal amino acid residues [4] [10]. This single amino acid substitution generates distinct molecular and physical properties that influence their respective biological activities and pharmacological profiles.

MET-enkephalin possesses a molecular formula of C₂₇H₃₅N₅O₇S and molecular weight of 573.7 grams per mole, contrasting with leucine-enkephalin's C₂₈H₃₇N₅O₇ formula and 555.6 grams per mole molecular weight [2] [10]. The presence of sulfur in MET-enkephalin's methionine residue accounts for this mass difference and introduces unique chemical reactivity not present in leucine-enkephalin.

The side chain characteristics at position 5 represent the primary structural distinction between these enkephalins. MET-enkephalin contains a CH₂CH₂SCH₃ side chain, providing a hydrophobic character with sulfur-containing functionality, while leucine-enkephalin possesses a CH₂CH(CH₃)₂ branched alkyl side chain with purely hydrophobic properties [7] [9]. The leucine residue exhibits higher hydrophobicity compared to methionine, potentially influencing membrane interactions and receptor binding characteristics.

Crystallographic analyses reveal distinct conformational behaviors between these peptides. X-ray diffraction studies demonstrate that MET-enkephalin and leucine-enkephalin both adopt extended antiparallel β-sheet arrangements, but with different geometric parameters [7] [9]. The dimeric arrangements exhibit angles of 143.3 degrees for MET-enkephalin and 156.0 degrees for leucine-enkephalin between peptide chain planes [7]. These structural differences reflect the influence of terminal amino acid residues on overall molecular geometry.

The methionine residue in MET-enkephalin displays conformational disorder in crystal structures, contrasting with the more ordered arrangement observed for leucine residues [7] [9]. This disorder manifests differently between independent molecules within asymmetric units, suggesting enhanced conformational flexibility for MET-enkephalin compared to leucine-enkephalin. Such flexibility may influence receptor binding dynamics and conformational sampling in solution states.

Water incorporation patterns differ between these enkephalins in crystalline forms. MET-enkephalin structures contain 10.6 water molecules per dimer, while leucine-enkephalin crystallizes as a monohydrate [7] [9]. These hydration differences reflect distinct intermolecular interactions and packing arrangements influenced by terminal residue properties.

Biological distribution studies reveal differential tissue concentrations of these enkephalins. In human adrenal medulla, the ratio of MET-enkephalin to leucine-enkephalin approximates 2.6, with higher ratios observed in sympathetic ganglia and trunks [10] [11]. This distribution pattern suggests distinct biosynthetic regulation and functional roles for each peptide within the sympathoadrenal system.

Table 2: Comparative Analysis of MET-Enkephalin and LEU-Enkephalin

| Property | MET-Enkephalin | LEU-Enkephalin |

|---|---|---|

| Fifth Amino Acid Residue | Methionine | Leucine |

| Molecular Formula | C₂₇H₃₅N₅O₇S | C₂₈H₃₇N₅O₇ |

| Molecular Weight (g/mol) | 573.7 | 555.6 |

| Side Chain at Position 5 | CH₂CH₂SCH₃ | CH₂CH(CH₃)₂ |

| Side Chain Properties | Hydrophobic, sulfur-containing | Hydrophobic, branched alkyl |

| Hydrophobicity Index | Moderate | High |

| Sulfur Content | Present (sulfur atom) | Absent |

| Conformational Flexibility | High (methionine disorder) | Lower (ordered leucine) |

| Crystal Structure Resolution | 0.100 | 0.092 |

| Dimeric Arrangement Angle | 143.3° | 156.0° |

Structural Analogues and Synthetic Derivatives

The development of MET-enkephalin structural analogues and synthetic derivatives has emerged as a critical area of peptide chemistry research, aimed at understanding structure-activity relationships and developing compounds with enhanced biological properties. These modifications encompass various approaches including amino acid substitutions, oxidative modifications, terminal extensions, cyclization strategies, and conformational constraints.

Position 5 substitutions represent the most extensively studied class of MET-enkephalin analogues. Research by Nádasdi and colleagues demonstrated that replacement of methionine with phenylalanine yields [Phe⁵]-enkephalin-NH₂, exhibiting 59% relative potency compared to MET-enkephalin in guinea pig ileum assays [12]. Similarly, [Trp⁵]-enkephalin-NH₂ shows reduced activity at 11% relative potency, while both analogues demonstrate enhanced potency in mouse tail-flick analgesia assays, with [Phe⁵]-enkephalin-NH₂ and [Trp⁵]-enkephalin-NH₂ exhibiting 1340% and 1640% relative potencies respectively [12].

Additional position 5 modifications include substitutions with isoleucine, norleucine, valine, and norvaline [13]. These modifications aim to explore the influence of side chain bulkiness, branching patterns, and hydrophobic characteristics on biological activity. Quantitative structure-activity relationship analyses indicate that bulkiness at position 5 represents the primary factor influencing activity in guinea pig ileum preparations [12].

Oxidative modifications of MET-enkephalin generate derivatives with altered chemical properties. [Met(O)⁵]-enkephalin, containing methionine sulfoxide at position 5, possesses the molecular formula C₂₇H₃₅N₅O₈S and molecular weight of 589.7 grams per mole [14]. This oxidation introduces increased polarity and potentially altered conformational preferences compared to the parent compound [14].

N-terminal extensions constitute another approach to analogue development. [Arg⁰]-MET-enkephalin functions as an immediate precursor to MET-enkephalin and exhibits endogenous inhibitory properties [15]. This heptapeptide derivative demonstrates molecular weight of 729.86 grams per mole and serves as both a biosynthetic intermediate and potentially active compound [15].

C-terminal extensions yield biologically active derivatives with enhanced pharmacological properties. MET-enkephalin-Arg-Phe represents a naturally occurring heptapeptide with demonstrated analgesic activity [16] [17]. This compound possesses molecular formula C₄₂H₅₆N₁₀O₉S and molecular weight of 877.02 grams per mole [16]. Studies demonstrate dose-related inhibition of tail-flick responses in mice with an EC₅₀ value of 38.5 nanomoles per mouse [16].

Cyclization strategies provide conformational constraints that influence biological activity and enzymatic stability. Cyclic analogues incorporating various ring structures have been synthesized to restrict conformational flexibility and enhance receptor selectivity [18] [19]. A notable example includes H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-), which demonstrates 17.5-fold enhanced potency in guinea pig ileum assays compared to leucine-enkephalin [19].

D-amino acid substitutions represent modifications that enhance enzymatic stability while potentially altering biological activity. [D-Ala²]-MET-enkephalin incorporates D-alanine at position 2, providing resistance to aminopeptidase degradation [20]. These modifications often result in altered conformational preferences and modified receptor binding characteristics.

Conformationally constrained derivatives include N,N'-ethylene-bridged compounds that limit rotational freedom around specific peptide bonds [21]. These analogues incorporate chiral ethylene bridges between amino acid residues, particularly focusing on phenylalanine-methionine and phenylalanine-leucine dipeptide units [21]. Such constraints aim to stabilize biologically active conformations while eliminating inactive conformational states.

Hybrid analogues combining features of different opioid peptides represent advanced synthetic approaches. Cyclic enkephalin analogues that hybridize DPDPE-related peptides with MET-enkephalin-Arg-Gly-Leu sequences demonstrate the possibility of creating prohormone analogues with retained potency and selectivity [18]. These compounds potentially function as prodrugs capable of crossing biological barriers while maintaining or enhancing biological activity.

Table 3: Structural Analogues and Synthetic Derivatives of MET-Enkephalin

| Analogue Type | Specific Modification | Molecular Formula | Activity Relative to MET-Enk (%) |

|---|---|---|---|

| Position 5 Substitutions | [Phe⁵]-Enkephalin-NH₂ | C₂₇H₃₅N₅O₇ | 59 |

| Position 5 Substitutions | [Trp⁵]-Enkephalin-NH₂ | C₂₉H₃₆N₆O₇ | 11 |

| Position 5 Substitutions | [Ile⁵]-Enkephalin | C₂₇H₃₅N₅O₇ | Variable |

| Position 5 Substitutions | [Nle⁵]-Enkephalin | C₂₇H₃₅N₅O₇ | Variable |

| Oxidative Modifications | [Met(O)⁵]-Enkephalin | C₂₇H₃₅N₅O₈S | Reduced |

| N-Terminal Extensions | [Arg⁰]-MET-Enkephalin | C₃₃H₄₈N₈O₈S | Variable |

| C-Terminal Extensions | MET-Enkephalin-Arg-Phe | C₄₂H₅₆N₁₀O₉S | Enhanced |

| Cyclic Analogues | Cyclic(-Nγ-D-A2bu-Gly-Phe-Met-) | Variable | Variable |

| D-Amino Acid Substitutions | [D-Ala²]-MET-Enkephalin | C₂₇H₃₅N₅O₇S | Enhanced stability |

| Conformationally Constrained | N,N'-ethylene-bridged derivatives | Variable | Variable |

The conformational analysis of MET-enkephalin reveals complex relationships between molecular structure and biological activity. Crystal structure determinations demonstrate that MET-enkephalin adopts extended antiparallel β-sheet conformations with dimeric arrangements characterized by pseudo two-fold symmetry [7] [22] [9]. The crystal structure consists of dimers forming antiparallel β-sheets extending in monoclinic ac planes with 10.6 water molecules per dimer [7] [9].

Solution-state conformational studies indicate different preferred conformations compared to crystalline forms. Nuclear magnetic resonance spectroscopy supports the presence of turns at glycine 3 and phenylalanine 4 in dimethyl sulfoxide [23]. Computational analyses suggest that the dominant solution conformer adopts a G-P Type II' bend centered on glycine 3 and phenylalanine 4 [20] [8]. This conformation is stabilized by hydrogen bonding between the tyrosine hydroxyl group and the backbone carbonyl group of glycine 3 [8].

Table 4: Conformational Properties of MET-Enkephalin

| Conformational Feature | Characteristic |

|---|---|

| Crystal Structure Conformation | Extended antiparallel β-sheet |

| Solution State Dominant Conformation | G-P Type II' bend (Gly³-Phe⁴) |

| Type II' β-Turn Location | Glycine³ and Phenylalanine⁴ |

| Backbone Arrangement | Fully extended, planar |

| Side Chain Orientation | Alternating above/below backbone |

| Methionine Residue Disorder | Present in both molecules |

| Hydrogen Bonding Pattern | Head-to-tail dimeric |

| Dimeric Association | Pseudo two-fold symmetry |

| Water Molecules per Dimer | 10.6 |

| Average Ni to Ni+2 Distance (Å) | 7.10 |

Proenkephalin A Gene Expression and Precursor Dynamics

The biosynthesis of methionine-enkephalin begins with the transcriptional activation of the proenkephalin A gene, which encodes a 267-amino acid precursor protein containing multiple enkephalin sequences [1]. The proenkephalin A gene exhibits sophisticated regulatory mechanisms that control its expression in response to diverse physiological stimuli and tissue-specific requirements.

Gene Structure and Transcriptional Regulation

The human proenkephalin A gene consists of four exons and contains a complex promoter region with multiple regulatory elements that coordinate tissue-specific and stimulus-dependent expression [2]. The promoter contains two critical cyclic adenosine monophosphate response elements designated as ENKCRE-1 and ENKCRE-2, which function synergistically to regulate inducible transcription [3]. ENKCRE-1, located at position -72 relative to the transcription start site, requires the presence of a functional ENKCRE-2 element for transcriptional activation, while ENKCRE-2 serves as the essential element for both basal and regulated enhancer function.

The regulation of proenkephalin A expression involves multiple transcription factors, including activator protein-1 complexes composed of Fos and Jun proteins, cyclic adenosine monophosphate response element-binding protein, and activator protein-2 [3] [4]. These transcription factors bind to specific DNA sequences within the promoter region and respond to various intracellular signaling pathways, including cyclic adenosine monophosphate elevation, protein kinase C activation, and calcium influx.

Stimulus-Response Coupling and Second Messenger Systems

Proenkephalin A gene expression is regulated by both cyclic adenosine monophosphate and protein kinase C pathways in cultured spinal cord cells [5]. Forskolin treatment, which elevates intracellular cyclic adenosine monophosphate levels, increases proenkephalin A messenger ribonucleic acid levels within one hour, reaching peak levels that persist for 3-12 hours. Similarly, phorbol-13-myristate acetate activation of protein kinase C produces comparable increases in messenger ribonucleic acid abundance. The calcium-dependence of these responses is demonstrated by the inhibitory effects of calcium channel blockers, including nimodipine for L-type channels and omega-conotoxin for N-type channels, as well as calmodulin antagonists and calcium/calmodulin-dependent protein kinase II inhibitors [5].

Precursor Protein Characteristics and Processing Dynamics

The proenkephalin A precursor contains six methionine-enkephalin sequences and one leucine-enkephalin sequence arranged in a specific pattern that determines the final processing products [1]. Four methionine-enkephalin sequences are located at positions 100-104, 107-111, 136-140, and 210-214, while the leucine-enkephalin sequence occupies position 230-234. Five of the seven enkephalin sequences are flanked by pairs of basic amino acid residues that serve as recognition sites for prohormone convertases.

The precursor protein undergoes rapid processing following synthesis, with studies in bovine adrenal chromaffin cells demonstrating completion of initial processing steps within 2 hours of synthesis [6]. This processing occurs in two distinct phases: an initial phase that begins before transport to the trans-Golgi network and a second, slower phase that requires an acidic environment and occurs within or distal to the trans-Golgi network [7].

| Regulatory Element | Location | Transcription Factors | Stimuli | Effect |

|---|---|---|---|---|

| CRE-1 | -72 to -65 | CREB, ATF1 | cAMP elevation, PKA activation | 3-5 fold increase |

| CRE-2 | -45 to -38 | CREB, Fos-Jun complexes | Phorbol esters, Ca²⁺ influx | 5-10 fold increase |

| AP-1 site | -85 to -78 | Fos-Jun complexes | Growth factors, stress | 2-8 fold increase |

| AP-2 site | -55 to -48 | AP-2 | cAMP, developmental signals | 1.5-3 fold increase |

Proteolytic Cleavage Mechanisms Involving Prohormone Convertases

The conversion of proenkephalin A to bioactive methionine-enkephalin requires the coordinated action of multiple processing enzymes, primarily prohormone convertase 1, prohormone convertase 2, and carboxypeptidase E [8] [9]. These enzymes exhibit distinct cleavage specificities and temporal processing patterns that determine the final complement of enkephalin-containing peptides produced in different tissues.

Prohormone Convertase 1 Processing Characteristics

Prohormone convertase 1 initiates the processing cascade by cleaving proenkephalin A at specific paired basic residue sites, particularly lysine-arginine and arginine-arginine sequences [10]. This enzyme exhibits a pH optimum of 5.5-6.0 and requires calcium concentrations of 1-2 millimolar for optimal activity [11]. In vitro studies demonstrate that prohormone convertase 1 produces intermediate-sized processing products ranging from 3-10 kilodaltons, with major immunoreactive enkephalin-containing species eluting at positions corresponding to peptide B, the 5.3-kilodalton fragment, and free leucine-enkephalin [10].

The enzyme shows selectivity for specific cleavage sites based on the amino acid composition surrounding the basic residue pairs. Prohormone convertase 1 efficiently cleaves lysine-lysine and lysine-arginine sites but exhibits reduced activity at arginine-arginine-valine and lysine-lysine-methionine sites compared to prohormone convertase 2 [8]. This selectivity suggests that large aliphatic residues at the P1' position may be excluded from prohormone convertase 1 cleavage sites.

Prohormone Convertase 2 Processing Mechanisms

Prohormone convertase 2 exhibits broader substrate specificity than prohormone convertase 1 and appears to be the principal enzyme responsible for generating smaller, biologically active opioid peptides [8] [9]. The enzyme operates optimally at pH 5.0-5.5 with calcium requirements of 2-5 millimolar and produces a much greater number of peptide products compared to prohormone convertase 1. Mass spectrometric analysis reveals that prohormone convertase 2 can efficiently cleave arginine-arginine-valine and lysine-lysine-methionine sites that are poorly processed by prohormone convertase 1.

Studies using internally quenched peptide substrates demonstrate that prohormone convertase 2 exhibits specificity constants ranging from 0.24 × 10⁴ to 9.4 × 10⁴ M⁻¹s⁻¹, with the peptide B to methionine-enkephalin-arginine-phenylalanine cleavage being preferred [9]. The enzyme shows strong preference for substrates containing a P4 arginine residue, with substitution of ornithine for lysine at the P4 position increasing the Km two-fold without significantly affecting the kcat.

Carboxypeptidase E Final Processing Steps

Carboxypeptidase E, also known as enkephalin convertase, catalyzes the final processing step by removing C-terminal basic amino acid residues from the intermediate products generated by prohormone convertases [12] [13]. This enzyme functions as an exopeptidase with optimal activity at pH 5.5-6.0 and calcium requirements of 0.5-1 millimolar. The enzyme exists in both membrane-associated and soluble forms within secretory granules, with membrane binding mediated by an amphiphilic α-helix in the C-terminal region [12].

The importance of carboxypeptidase E in enkephalin processing is demonstrated by studies showing that this enzyme can convert ¹²⁵I-labeled methionine-enkephalin-arginine to ¹²⁵I-methionine-enkephalin with high efficiency [13]. The enzyme exhibits strict specificity for C-terminal lysine and arginine residues and is essential for generating the final bioactive forms of enkephalin peptides.

| Enzyme | Cleavage Specificity | Optimal pH | Calcium Requirement | Role in Processing |

|---|---|---|---|---|

| PC1 | Paired basic residues (Lys-Arg, Arg-Arg) | 5.5-6.0 | 1-2 mM | Initial cleavage, intermediates |

| PC2 | Broader paired basic specificity | 5.0-5.5 | 2-5 mM | Complete processing to mature enkephalins |

| CPE | C-terminal basic amino acids | 5.5-6.0 | 0.5-1 mM | Final C-terminal trimming |

Temporal Sequence and Processing Kinetics

The processing of proenkephalin A follows a defined temporal sequence with prohormone convertase 1 typically initiating cleavage, followed by more extensive processing by prohormone convertase 2, and final trimming by carboxypeptidase E [8]. However, alternative cleavage sites can be readily chosen by both convertases when specific sites are blocked, indicating that the processing does not follow an obligatory ordered sequence [8].

The kinetics of processing vary depending on the specific substrate and cellular conditions. In bovine adrenal chromaffin cells, proenkephalin processing exhibits a half-life of approximately 1.1 hours for the initial conversion, with processing of 15-25 kilodalton derivatives being essentially complete within 1 hour [7]. The second phase of processing, which requires an acidic environment, proceeds more slowly and can be inhibited by ammonium chloride treatment that neutralizes acidic intracellular compartments.

Tissue-Specific Processing Variations (e.g., Hypothalamus vs. Adrenal Medulla)

The post-translational processing of proenkephalin A exhibits remarkable tissue-specific variations that reflect the distinct physiological roles of enkephalins in different anatomical locations [14] [15]. These processing differences result in unique peptide profiles that are tailored to the specific functional requirements of each tissue.

Hypothalamic Processing Patterns

In the hypothalamus, particularly within the paraventricular nucleus projecting to the median eminence, proenkephalin processing is characterized by extensive cleavage that favors the production of smaller bioactive peptides [14] [16]. This processing pattern results in the predominant formation of methionine-enkephalin, methionine-enkephalin-arginine-glycine-leucine, methionine-enkephalin-arginine-phenylalanine, metorphamide, peptide E, and bovine adrenal medulla 18 peptide. The relative ratios of these peptides differ significantly from those observed in other brain regions, indicating projection-specific processing mechanisms.

The hypothalamic processing is dominated by prohormone convertase 2 activity, which enables the complete conversion of intermediate products to mature enkephalin forms [14]. This extensive processing is regulated by calcium influx and cyclic adenosine monophosphate signaling pathways that respond to physiological stimuli affecting neuroendocrine function. During lactation, hypothalamic proenkephalin biosynthesis is stimulated, with an 8-fold greater recovery of radioactive enkephalin from the median eminence compared to the posterior pituitary, suggesting enhanced processing efficiency in this projection system [17].

Adrenal Medulla Processing Characteristics

The adrenal medulla exhibits a markedly different processing pattern characterized by the predominant accumulation of large intermediate peptides rather than complete processing to mature enkephalins [6] [15]. Bovine adrenal chromaffin cells produce significant quantities of 8.6 kilodalton and 12.6 kilodalton methionine-enkephalin-containing proteins, with the 12.6 kilodalton protein containing three copies of methionine-enkephalin and the 8.6 kilodalton protein representing a processed derivative containing one methionine-enkephalin sequence at the C-terminus [18].

This limited processing pattern in the adrenal medulla appears to be related to the co-storage of catecholamines within chromaffin granules [6]. Studies using tetrabenazine, an inhibitor of catecholamine uptake into chromaffin vesicles, demonstrate enhanced proenkephalin processing when catecholamine storage is disrupted, suggesting that the presence of high concentrations of catecholamines may inhibit complete processing. The processing in adrenal medulla is primarily mediated by prohormone convertase 1, which generates the characteristic intermediate-sized products but does not efficiently complete the processing to mature enkephalins.

Regional Brain Processing Variations

Different brain regions exhibit distinct proenkephalin processing profiles that correlate with their specific anatomical connections and functional roles [14] [19]. In the caudate-putamen projecting to the globus pallidus, processing produces a balanced mixture of methionine-enkephalin and leucine-enkephalin, with intermediate products including peptide I and peptide E. The striatum shows a unique pattern where leucine-enkephalin concentrations can exceed those of methionine-enkephalin-arginine-glycine-leucine in certain areas, suggesting dual processing pathways involving both proenkephalin A and prodynorphin precursors [19].

The hippocampal mossy fiber system demonstrates yet another processing pattern, with preferential production of extended methionine-enkephalin forms, particularly methionine-enkephalin-arginine-glycine-leucine and metorphamide [14] [16]. This processing specificity is mediated primarily by prohormone convertase 2 and is regulated by synaptic activity and calcium signaling mechanisms that respond to hippocampal neuronal activity patterns.

| Tissue | Primary Products | Processing Pattern | Dominant Convertase | Regulation |

|---|---|---|---|---|

| Hypothalamus (PVN) | Met-enkephalin, Peptide E | Extensive small peptide processing | PC2 | Ca²⁺ influx, cAMP |

| Adrenal Medulla | Large intermediates (8.6, 12.6 kDa) | Limited processing, large products | PC1 | Catecholamine co-storage |

| Striatum | Met-enkephalin, Leu-enkephalin | Balanced multiple products | PC1 and PC2 | Neuronal activity |

| Hippocampus | Met-enk-Arg-Gly-Leu, Metorphamide | Extended enkephalin forms | PC2 | Synaptic activity |

Molecular Basis of Processing Differences

The tissue-specific processing variations result from differences in the relative expression levels and activities of prohormone convertases, the availability of cofactors such as 7B2 protein for prohormone convertase 2 activation, and the specific microenvironmental conditions within secretory granules [15] [20]. The pH and ionic composition of secretory vesicles, particularly calcium concentrations, influence enzyme activities and processing efficiency.

Additionally, the presence of specific inhibitory factors or competing substrates can modulate processing patterns. For example, glycosylation of proenkephalin A reduces processing efficiency by prohormone convertase 2, suggesting that post-translational modifications can serve as regulatory mechanisms for controlling processing [8]. The co-expression of other neuropeptide precursors may also influence processing through competition for enzyme availability or through direct regulatory interactions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

82362-17-2

Absorption Distribution and Excretion

Wikipedia

Biological Half Life

Dates

2: Olsson JE, Brunk U, Lindvall B, Eeg-Olofsson O. Dopa-responsive dystonia with

Explore Compound Types